4-Methoxy-7-nitro-indoline

描述

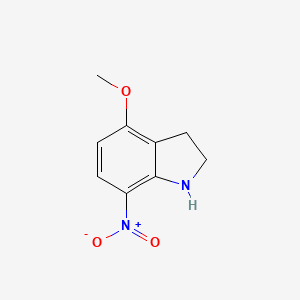

4-Methoxy-7-nitro-indoline is a synthetic organic compound belonging to the indoline family Indolines are nitrogen-containing heterocycles that are structurally related to indoles The presence of a methoxy group at the 4-position and a nitro group at the 7-position of the indoline ring imparts unique chemical and physical properties to this compound

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-nitro-indoline typically involves the nitration of 4-methoxyindoline. The process begins with the preparation of 4-methoxyindoline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

化学反应分析

Types of Reactions: 4-Methoxy-7-nitro-indoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted indoline derivatives.

科学研究应用

Introduction to 4-Methoxy-7-nitro-indoline

This compound (MNI) is a compound that has garnered attention in scientific research due to its unique structural features, which include a methoxy group at the fourth position and a nitro group at the seventh position of the indoline framework. This compound is part of the larger family of nitroindolines, which are known for their diverse applications in photochemistry and medicinal chemistry.

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : Approximately 182.19 g/mol

- Key Functional Groups : Methoxy (–OCH) and Nitro (–NO)

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups significantly influences the chemical reactivity and biological activity of MNI.

Photochemical Applications

MNI has been studied extensively for its photochemical properties, particularly as a caging chromophore. Research indicates that compounds from the 7-nitroindolinyl family, including MNI, exhibit efficient light-induced uncaging mechanisms, which release bioactive molecules upon irradiation.

- Mechanism of Action : The uncaging process involves competition between cyclization and acyl migration pathways, which are influenced by the electronic structure of the compound. Studies have shown that introducing additional nitro groups can enhance the quantum yield of these reactions, making MNI a valuable candidate for applications in photopharmacology .

The biological potential of MNI is linked to its structural similarities with other indole derivatives that exhibit significant pharmacological activities, including anticancer and antimicrobial properties.

- Potential Applications :

Neuropharmacology

MNI has been evaluated as a fast-caged neurotransmitter in neuropharmacological studies. Its ability to release neurotransmitters upon light activation makes it an attractive tool for studying neuronal signaling pathways.

- Research Findings : Studies have demonstrated that MNI can effectively release neurotransmitters in response to specific wavelengths of light, facilitating real-time observation of synaptic activity .

Summary of Synthesis Techniques

| Synthesis Method | Description | References |

|---|---|---|

| Classical Indole Synthesis | Utilizes traditional organic reactions to form indoles | |

| Photochemical Methods | Employs light to initiate reactions leading to MNI | , |

Case Study 1: Photochemical Evaluation

In a study conducted by Ellis-Davies et al., the photochemical behavior of MNI was assessed, revealing insights into its uncaging efficiency compared to other nitroindolines. The findings suggested that modifications in the nitro group position significantly affect the quantum yield during light activation, thereby impacting its application as a caging agent in biological systems .

Research exploring the antimicrobial properties of MNI indicated promising results against specific bacterial strains. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents, paving the way for further investigations into its therapeutic applications.

作用机制

The mechanism of action of 4-Methoxy-7-nitro-indoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways .

相似化合物的比较

4-Methoxy-7-nitro-indoline can be compared with other indoline derivatives such as:

4-Methoxyindoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

7-Nitroindoline: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

4-Methoxy-5-nitroindoline: Has a different substitution pattern, leading to variations in its chemical and physical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

生物活性

4-Methoxy-7-nitro-indoline (MNI) is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group at the 4-position and a nitro group at the 7-position of the indoline framework. Its molecular formula is , with a molecular weight of approximately 192.17 g/mol. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups significantly influences its chemical reactivity and biological activity.

Photolability

MNI is primarily recognized as a photolabile compound , meaning it undergoes structural changes upon exposure to light. This property allows it to be used as a "cage" for various biological molecules, particularly calcium ions, which are crucial in many cellular signaling pathways. When MNI is exposed to light, it can release these ions, leading to localized increases in calcium concentrations and triggering various physiological responses.

Biochemical Pathways

The compound interacts with multiple biochemical pathways, affecting enzyme activities and cellular processes. Its ability to cage calcium ions can influence pathways where fluctuations in calcium ion concentrations are critical, such as muscle contraction, neurotransmitter release, and gene expression .

Anticancer Properties

Research has indicated that MNI exhibits anticancer activity . In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells, demonstrating significant antiproliferative properties .

The IC50 values for MNI against these cell lines are noteworthy, suggesting its potential as a therapeutic agent in cancer treatment. Specific studies have reported IC50 values in the low micromolar range, indicating strong activity against tumor cells .

Antimicrobial Activity

MNI has also been investigated for its antimicrobial properties . It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that MNI could be developed as an antimicrobial agent, although further studies are needed to fully understand its spectrum of activity .

Case Studies and Research Findings

- Photochemical Studies : In one study, MNI was used as a caged neurotransmitter in neurobiological research. The photolysis of MNI allowed for controlled release of neurotransmitters in neuronal cultures, demonstrating its utility in studying synaptic transmission .

- Cytotoxicity Testing : A comparative study assessed MNI's cytotoxic effects relative to other indoline derivatives. MNI exhibited superior activity against certain cancer cell lines compared to related compounds lacking the methoxy or nitro substituents.

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that MNI's interactions at the cellular level could lead to apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Methoxy at position 4 | Exhibits significant biological activity |

| 4-Methoxyindoline | Lacks nitro group | Different reactivity; lower biological activity |

| 7-Nitroindoline | Lacks methoxy group | Affects solubility and interaction with targets |

| 5-Methoxy-7-nitro-indoline | Methoxy at position 5 | Enhanced solubility; different pharmacological profile |

The distinct substitution pattern of MNI contributes to its unique chemical reactivity and biological activities compared to other indoline derivatives.

属性

IUPAC Name |

4-methoxy-7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-8-3-2-7(11(12)13)9-6(8)4-5-10-9/h2-3,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGYAUWOAQHIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCNC2=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。